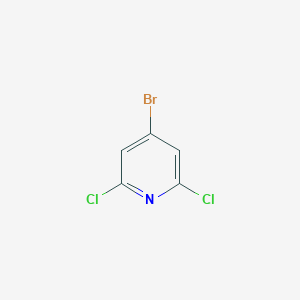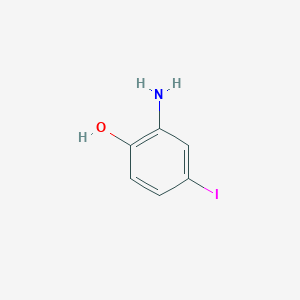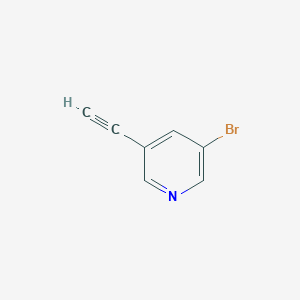
Basic red 46
Vue d'ensemble
Description
Basic Red 46 (BR46) is an azo dye used in a variety of scientific applications, ranging from medical diagnostics to laboratory experiments. It is a synthetic dye derived from the combination of two aromatic azo compounds, p-aminobenzenesulfonic acid and 4-hydroxy-3-methoxybenzaldehyde. BR46 is also known as C.I. Direct Red 28 and is classified as a reactive dye, meaning that it bonds easily with other molecules. This makes it a useful tool in many scientific applications, such as medical diagnostics and laboratory experiments.
Applications De Recherche Scientifique
Degradation Using Cold Atmospheric Plasma : Basic Red 46 has been studied for decolorization using advanced oxidation processes in a non-thermal plasma reactor. This method showed significant degradation efficiency, making it a potential technique for treating colored wastewater containing this compound (Abdollahi Ghahi et al., 2022).
Photocatalytic Mineralization : The photodegradation of this compound was optimized in a fixed-bed photoreactor using UV-lamps. This study demonstrated the efficiency of photocatalysis in the treatment of wastewater containing this compound (Berkani et al., 2020).
Adsorption Characteristics on Gypsum : Research has shown that gypsum, a low-cost natural adsorbent, can effectively adsorb this compound from solutions. This study provided insights into the equilibrium, kinetic, and thermodynamic aspects of the adsorption process (Deniz & Saygideger, 2010).
Removal in Anaerobic Mixed Culture : The removal of this compound was also studied using anaerobic mixed culture, providing insights into the biological treatment aspect of wastewater contaminated with this dye (Sarioglu et al., 2007).
Electrocoagulation and Biological Treatment : The coupling of electrocoagulation with biological treatment has been explored as a method for color removal of this compound. This approach was shown to be effective and efficient in decolorizing the dye (Madi et al., 2019).
Photocatalytic Removal on TiO2 Nanoparticles : The photocatalytic removal of this compound using supported TiO2 nanoparticles was investigated, showcasing the effectiveness of this method in dye decolorization (Khataee, 2009).
Adsorption by Moroccan Clay : Moroccan crude clay was used to study the adsorption kinetics, isotherms, and thermodynamic parameters of this compound. This research contributes to understanding the potential of natural clays in dye removal (Karim et al., 2009).
Bioremediation Using Sawdust Biomass : Sawdust biomass was evaluated for the bioremediation of this compound, demonstrating the potential of using industrial biowaste as a biosorbent for dye pollution (Deniz & Yildiz, 2019).
Health Effects in Textiles : this compound was identified as a cause of foot dermatitis in individuals wearing socks dyed with this chemical, highlighting the importance of considering the health impacts of industrial dyes in consumer products (Opie et al., 2003).
Safety and Hazards
Basic Red 46 can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Orientations Futures
Future research could explore the use of high-gravity technology for the treatment of Basic Red 46, as one study found that the high-gravity environment is beneficial to the degradation of this compound . Additionally, the use of low-cost, environmentally friendly sorbents such as raw cactus fruit peel could be further investigated .
Mécanisme D'action
Target of Action
Basic Red 46, also known as Cationic Red X-GRL, is a synthetic dye primarily used in various industries, including textile, food, and cosmetics . Its primary targets are the molecules of these substances, where it binds to give them their desired color.
Mode of Action
The interaction of this compound with its targets is primarily through adsorption . This process involves the dye molecules adhering to the surface of the target molecules. The dye’s structure, which includes an azo group (-N=N-), allows it to form bonds with the target molecules, resulting in a change in their color .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the adsorption process. The dye molecules bind to the target molecules, altering their surface properties and resulting in a color change . The downstream effects of this process are largely dependent on the specific application of the dye.
Pharmacokinetics
This suggests that the dye has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, it can be absorbed onto certain surfaces, distributed throughout a solution, and then removed or “excreted” from the solution through processes like adsorption .
Result of Action
The primary result of this compound’s action is the coloration of the target substance. By binding to the target molecules, the dye imparts its color, resulting in a visible change . Additionally, the dye can be removed from solutions, suggesting potential for reuse and recycling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the dye’s adsorption capacity . Additionally, the temperature and the presence of other chemicals can also impact the dye’s effectiveness . Understanding these factors is crucial for optimizing the use of this compound in different applications.
Propriétés
IUPAC Name |
N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRPJPCZWZVSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879822 | |
| Record name | C.I. Basic Red 46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12221-69-1 | |
| Record name | Basic Red 46 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12221-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic red 46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Basic Red 46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASIC RED 46 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)


